Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H30N2O5S and its molecular weight is 422.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate, with the molecular formula C21H30N2O5S and a molecular weight of approximately 422.54 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C21H30N2O5S |
Molecular Weight | 422.54 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents |
This compound exhibits biological activity primarily through its interaction with various biological targets. The compound is hypothesized to function as an inhibitor of specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as autotaxin, which plays a crucial role in lysophosphatidic acid (LPA) production. Elevated LPA levels are associated with various pathological conditions, including pulmonary fibrosis and cancer progression .
- Anti-inflammatory Properties : The sulfonamide moiety present in the structure may contribute to anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
Therapeutic Applications
Research into the therapeutic applications of this compound is ongoing. Potential applications include:
- Pulmonary Fibrosis : In vivo studies have indicated that compounds targeting the autotaxin/LPA axis can reduce fibrosis markers in animal models .
- Cancer Treatment : Given its mechanism of enzyme inhibition, there is potential for this compound in cancer therapies, particularly in targeting tumor microenvironments.
Case Study 1: Pulmonary Fibrosis Model
In a study involving bleomycin-induced pulmonary fibrosis in mice, compounds similar to this compound demonstrated a significant reduction in LPA levels and extracellular matrix deposition in lung tissues. This suggests that modulating the autotaxin pathway may provide therapeutic benefits in fibrotic diseases .
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines has shown that compounds with structural similarities to this compound can induce apoptosis and inhibit cell proliferation. These findings warrant further investigation into the compound's potential as an anticancer agent.
特性
IUPAC Name |
ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-4-28-21(25)18-10-13-23(14-11-18)20(24)19(16(2)3)22-29(26,27)15-12-17-8-6-5-7-9-17/h5-9,12,15-16,18-19,22H,4,10-11,13-14H2,1-3H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNRVURJMPMPY-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。